molecular formula C10H14ClNO B13272395 4-Chloro-3-methyl-2-(propan-2-yloxy)aniline

4-Chloro-3-methyl-2-(propan-2-yloxy)aniline

Cat. No.: B13272395
M. Wt: 199.68 g/mol
InChI Key: SYMXGQLMGAXBIQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a propan-2-yloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-2-(propan-2-yloxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-3-methyl-2-(propan-2-yloxy)phenol. This intermediate is then subjected to a nucleophilic substitution reaction with aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Chloro-3-methyl-2-(propan-2-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The chlorine and propan-2-yloxy groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(propan-2-yloxy)aniline
  • 3-Methyl-4-(propan-2-yloxy)aniline
  • 4-Chloro-3-methylphenol

Uniqueness

4-Chloro-3-methyl-2-(propan-2-yloxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-3-methyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C10H14ClNO/c1-6(2)13-10-7(3)8(11)4-5-9(10)12/h4-6H,12H2,1-3H3

InChI Key

SYMXGQLMGAXBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC(C)C)N)Cl

Origin of Product

United States

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